4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
The synthesis of 4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various functional groups. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of Functional Groups: After forming the core structure, various functional groups, such as the morpholine ring and the phenylbutan-2-yl group, are introduced through substitution reactions. These reactions may require specific reagents and catalysts to achieve the desired functionalization.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the sulfur atoms in the dithia ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the nitro groups or other reducible functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the phenylbutan-2-yl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers may investigate its activity against various diseases, such as cancer or infectious diseases.
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity.
Comparison with Similar Compounds
When compared to similar compounds, 4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique combination of functional groups and tetracyclic structure. Similar compounds may include:
- 4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 2,6-dimethyl-4-morpholin-4-yl-phenylamine
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6OS2/c1-17(9-10-18-7-5-4-6-8-18)28-24-23-22(30-32-31-24)21-19-15-27(2,3)35-16-20(19)25(29-26(21)36-23)33-11-13-34-14-12-33/h4-8,17H,9-16H2,1-3H3,(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECCEKEGBUMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NN=NC3=C2SC4=C3C5=C(CSC(C5)(C)C)C(=N4)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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